molecular formula C24H18O2S2 B11950488 2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 88856-15-9

2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B11950488
CAS No.: 88856-15-9
M. Wt: 402.5 g/mol
InChI Key: IUCYPRNFKHKSML-UHFFFAOYSA-N
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Description

2,3-bis[(4-methylphenyl)thio]naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . This particular compound features two 4-methylphenylthio groups attached to the naphthoquinone core, which may enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(4-methylphenyl)thio]naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methylphenylthio groups .

Industrial Production Methods

While specific industrial production methods for 2,3-bis[(4-methylphenyl)thio]naphthoquinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(4-methylphenyl)thio]naphthoquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-bis[(4-methylphenyl)thio]naphthoquinone has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other biologically active naphthoquinone derivatives.

    Biology: Studied for its potential antimicrobial and antitumoral activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2,3-bis[(4-methylphenyl)thio]naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death through apoptosis, particularly in cancer cells. The compound may also interact with specific molecular targets such as enzymes involved in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis[(4-hydroxyphenyl)thio]naphthoquinone
  • 2,3-bis[(4-ethylphenyl)thio]naphthoquinone
  • 2,3-bis[(4-methoxyphenyl)thio]naphthoquinone

Uniqueness

2,3-bis[(4-methylphenyl)thio]naphthoquinone is unique due to the presence of 4-methylphenylthio groups, which may enhance its stability and biological activity compared to other similar compounds. The specific substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for further research .

Properties

CAS No.

88856-15-9

Molecular Formula

C24H18O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

2,3-bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione

InChI

InChI=1S/C24H18O2S2/c1-15-7-11-17(12-8-15)27-23-21(25)19-5-3-4-6-20(19)22(26)24(23)28-18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

IUCYPRNFKHKSML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)C

Origin of Product

United States

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